3,3a(2)-(2,6-Pyridinediyl)bis[4-(2-propenyl)-1H-1,2,4-triazole-5(4H)-thione]
Description
The compound 3,3a(2)-(2,6-Pyridinediyl)bis[4-(2-propenyl)-1H-1,2,4-triazole-5(4H)-thione] features a bis-triazole-thione core bridged by a 2,6-pyridinediyl linker, with each triazole ring substituted at the 4-position by a 2-propenyl group.
Properties
CAS No. |
696648-21-2 |
|---|---|
Molecular Formula |
C15H15N7S2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-prop-2-enyl-3-[6-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N7S2/c1-3-8-21-12(17-19-14(21)23)10-6-5-7-11(16-10)13-18-20-15(24)22(13)9-4-2/h3-7H,1-2,8-9H2,(H,19,23)(H,20,24) |
InChI Key |
MSJIAGFWFNOIJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=NC(=CC=C2)C3=NNC(=S)N3CC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-ALLYL-5-[6-(4-ALLYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-2-PYRIDYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves the cyclization of 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)carbonyl-4-R-thiosemicarbazides in a basic medium . The reaction conditions often include the use of alkylating agents such as iodomethane, which reacts at the sulfur atom to form methylsulfanyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Cyclization: Under certain conditions, it can cyclize to form complex heterocyclic structures.
Common reagents used in these reactions include bromine, acetyl chloride, and iodomethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ALLYL-5-[6-(4-ALLYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-2-PYRIDYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Pharmaceuticals: The compound is explored for its use in developing new drugs targeting various diseases.
Materials Science: It is investigated for its potential use in creating advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it can act as an antimicrobial agent by disrupting bacterial cell walls or inhibiting essential enzymes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Data Tables
Table 2: Spectral Features
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